N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 898460-73-6
VCID: VC6850662
InChI: InChI=1S/C21H30FN3O4S/c1-15-14-18(9-10-19(15)22)30(28,29)25-13-5-4-8-17(25)11-12-23-20(26)21(27)24-16-6-2-3-7-16/h9-10,14,16-17H,2-8,11-13H2,1H3,(H,23,26)(H,24,27)
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3)F
Molecular Formula: C21H30FN3O4S
Molecular Weight: 439.55

N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

CAS No.: 898460-73-6

Cat. No.: VC6850662

Molecular Formula: C21H30FN3O4S

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

N-cyclopentyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide - 898460-73-6

Specification

CAS No. 898460-73-6
Molecular Formula C21H30FN3O4S
Molecular Weight 439.55
IUPAC Name N'-cyclopentyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Standard InChI InChI=1S/C21H30FN3O4S/c1-15-14-18(9-10-19(15)22)30(28,29)25-13-5-4-8-17(25)11-12-23-20(26)21(27)24-16-6-2-3-7-16/h9-10,14,16-17H,2-8,11-13H2,1H3,(H,23,26)(H,24,27)
Standard InChI Key TUXAMPNVWLCRLL-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCC3)F

Introduction

Structural Characteristics

Molecular Composition

The compound’s IUPAC name, N'-cyclopentyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide, reflects its intricate connectivity . Key components include:

  • Cyclopentyl Group: A five-membered carbocyclic ring contributing to lipophilicity and steric bulk.

  • Piperidine Core: A six-membered nitrogen-containing heterocycle, sulfonylated at the 1-position by a 4-fluoro-3-methylbenzene group.

  • Ethanediamide Bridge: A diamide (-NH-C(=O)-C(=O)-NH-) linker tethering the cyclopentyl and piperidine subunits.

The sulfonyl group (SO2SO_2) and fluorine atom introduce polar and electronegative properties, potentially enhancing target binding through hydrogen bonding or dipole interactions .

Chemical Properties

Physicochemical Parameters

The compound’s physicochemical profile is summarized below:

PropertyValue
Molecular FormulaC21H30FN3O4SC_{21}H_{30}FN_{3}O_{4}S
Molecular Weight439.5 g/mol
XLogP3 (Lipophilicity)3.2 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Topological Polar Surface Area109 Ų

These parameters align with Lipinski’s Rule of Five, suggesting oral bioavailability potential . The moderate lipophilicity (XLogP3 = 3.2) balances membrane permeability and aqueous solubility, while the polar surface area (109 Ų) indicates capacity for target engagement via hydrogen bonding.

Reactivity Profile

Reactivity is governed by three functional domains:

  • Sulfonamide Group: Susceptible to nucleophilic attack at the sulfur center, particularly under acidic or basic conditions.

  • Ethanediamide Linker: May undergo hydrolysis to carboxylic acids in aqueous environments, though steric hindrance from adjacent groups likely slows this process.

  • Piperidine Ring: Basic nitrogen (pKa ~10.5) can protonate in physiological pH, influencing solubility and ionic interactions .

Stability studies are absent, but analogous sulfonamides exhibit decomposition temperatures exceeding 200°C, suggesting thermal resilience.

Applications in Medicinal Chemistry

Drug Development Prospects

The compound’s modular structure permits derivatization at multiple sites:

  • Cyclopentyl Replacement: Substituting with smaller (cyclopropyl) or larger (cyclohexyl) rings could optimize target affinity.

  • Sulfonyl Group Modification: Introducing electron-withdrawing groups (e.g., nitro) may enhance electrophilicity for covalent binding.

  • Ethanediamide Isosteres: Replacing the diamide with a urea or carbamate could improve metabolic stability.

Synthetic Challenges

  • Piperidine Sulfonylation: Reacting piperidine-2-ethanol with 4-fluoro-3-methylbenzenesulfonyl chloride.

  • Ethanediamide Coupling: Condensing cyclopentylamine with oxalyl chloride, followed by amidation with the sulfonylated piperidine intermediate.

Yield optimization would require careful control of stoichiometry and reaction temperature .

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